
PHA-680626
概要
説明
PHA-680626は、オーロラAキナーゼとN-Myc転写因子の相互作用を阻害する可能性を示した低分子阻害剤です。 この化合物は、PHA-680632の最適化から誘導され、1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾールビスサイクル骨格に基づいています 。 オーロラAキナーゼは、有糸分裂の進行に関与するセリン/スレオニンキナーゼであり、様々な癌で過剰発現することがよくあります .
準備方法
PHA-680626は、市販の前駆体から始まる一連の化学反応によって合成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の製品収率と純度を確保します 。 工業生産方法は、これらの反応をより大きな反応器を使用してスケールアップし、効率を最大化し、廃棄物を最小限に抑えるために反応条件を最適化することが含まれる場合があります .
化学反応の分析
PHA-680626は、以下を含む様々な化学反応を受けます。
酸化: この反応は、化合物に酸素を加えたり、水素を化合物から除去したりすることを含みます。 酸化反応で使用される一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、化合物に水素を加えたり、酸素を化合物から除去したりすることを含みます。 還元反応で使用される一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、ケトンまたはアルデヒドの形成をもたらす可能性があり、一方、還元はアルコールをもたらす可能性があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Cell Line Experiments
In various studies, PHA-680626 has shown effectiveness in inducing cell cycle arrest and promoting apoptosis in neuroblastoma cell lines, such as IMR-32. Treatment with this compound resulted in:
- Decreased N-Myc levels : Comparable to other potent AURKA inhibitors like MLN8054.
- Cell morphology changes : Induction of cellular aggregates and loss of substrate adherence.
- Increased sub-G1 DNA content : Indicating apoptosis (about 40% in this compound treated cultures) .
Proximity Ligation Assays
Proximity Ligation Assays (PLA) demonstrated that this compound significantly reduced the number of interaction spots between AURKA and N-Myc, indicating a successful disruption of their complex . The results showed:
- Higher efficacy than RPM1722 , another AURKA inhibitor.
- A substantial increase in cells exhibiting low PLA signals post-treatment, reinforcing its role as an effective inhibitor.
Table 1: Inhibitory Effects of this compound on AURKA/N-Myc Interaction
Compound | IC50 (μM) | Effect on N-Myc Levels | Cell Cycle Arrest | Apoptosis Induction |
---|---|---|---|---|
This compound | 1 | Significant decrease | Yes | High |
MLN8054 | 0.5 | Significant decrease | Yes | Moderate |
RPM1722 | 10 | Minimal effect | No | Low |
Data derived from various studies assessing the impact of these compounds on neuroblastoma cells.
Clinical Implications
The potential clinical applications of this compound are significant, particularly for patients with neuroblastoma who exhibit high levels of N-Myc. By effectively reducing N-Myc levels and disrupting its interaction with AURKA, this compound may improve patient outcomes by:
- Reducing tumor proliferation : Targeting a critical survival pathway in cancer cells.
- Enhancing sensitivity to other therapies : Potentially making resistant tumors more susceptible to conventional treatments.
作用機序
PHA-680626は、オーロラAキナーゼのATP結合ポケットに結合し、キナーゼの活性化ループに構造変化を引き起こすことによって効果を発揮します 。 これは、N-Myc転写因子がオーロラAキナーゼに結合するのを防ぎ、N-Mycの分解と腫瘍の成長の阻害につながります 。 関与する分子標的および経路には、オーロラAキナーゼシグナル伝達経路とMYCN遺伝子増幅経路があります .
類似の化合物との比較
This compoundは、オーロラAキナーゼとN-Myc転写因子の相互作用を阻害する能力がユニークです。 類似の化合物には以下が含まれます。
CD532: ATP結合ポケットも標的とするオーロラAキナーゼの別の阻害剤.
MLN8054: 前臨床研究で可能性を示したオーロラAキナーゼの選択的阻害剤.
RPM1722: 異なる化学構造を持つオーロラAキナーゼの低分子阻害剤.
アリセルチブ: 臨床試験で評価されているオーロラAキナーゼの強力かつ選択的な阻害剤.
This compoundは、その特定の作用機序とMYCN遺伝子増幅のある癌における潜在的な治療的用途により際立っています .
類似化合物との比較
PHA-680626 is unique in its ability to disrupt the interaction between Aurora-A kinase and the N-Myc transcription factor. Similar compounds include:
CD532: Another inhibitor of Aurora-A kinase that also targets the ATP-binding pocket.
MLN8054: A selective inhibitor of Aurora-A kinase that has shown potential in preclinical studies.
RPM1722: A small molecule inhibitor of Aurora-A kinase with a different chemical structure.
Alisertib: A potent and selective inhibitor of Aurora-A kinase that has been evaluated in clinical trials.
This compound stands out due to its specific mechanism of action and its potential therapeutic applications in cancers with MYCN gene amplification .
生物活性
PHA-680626 is a small-molecule inhibitor primarily known for its role in targeting the Aurora A kinase (AURKA) and disrupting its interaction with the oncogenic transcription factor N-Myc. This compound has garnered attention for its potential therapeutic applications, particularly in neuroblastoma and chronic myeloid leukemia (CML). The following sections will detail its biological activity, including mechanisms of action, effects on various cell lines, and relevant research findings.
This compound operates through several key mechanisms:
- Inhibition of AURKA Activity : this compound binds to the ATP-binding pocket of AURKA, which is crucial for its kinase activity. This binding leads to conformational changes that inhibit AURKA's enzymatic function, preventing it from phosphorylating target substrates involved in cell cycle regulation and proliferation .
- Disruption of AURKA/N-Myc Interaction : The compound effectively disrupts the interaction between AURKA and N-Myc, a protein often overexpressed in neuroblastoma. By destabilizing this interaction, this compound promotes the degradation of N-Myc, thereby reducing its oncogenic effects .
In Vitro Studies
- Cell Line Testing : In studies using U2OS cells engineered to express N-Myc, treatment with this compound resulted in a significant decrease in N-Myc levels compared to control groups. This effect was confirmed using Proximity Ligation Assays (PLA), which indicated a reduction in the number of AURKA/N-Myc interactions .
- Neuroblastoma Models : In neuroblastoma cell lines such as IMR-32, this compound treatment led to a notable decrease in cell viability and N-Myc protein levels. The compound induced significant cellular stress and apoptosis, as evidenced by increased levels of cleaved PARP-1 and sub-G1 DNA content in treated cells .
- Comparison with Other Inhibitors : When compared to other AURKA inhibitors like MLN8054, this compound demonstrated similar efficacy in reducing N-Myc levels but showed superior performance in altering cell morphology and inducing cell death .
Table of Biological Activity
Study | Cell Line | Concentration (μM) | Effect on N-Myc | Effect on Cell Viability |
---|---|---|---|---|
U2OS | 1 | Decreased | Significant reduction | |
IMR-32 | 1 | Decreased | Significant reduction | |
IMR-32 | 1 | Comparable to MLN8054 | Induced apoptosis |
Case Studies
- Neuroblastoma Treatment :
- Chronic Myeloid Leukemia :
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-N-[5-(2-thiophen-2-ylacetyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCKWRUTJXVUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。